1-(4-Ethoxyphenyl)-2-propanol
Description
Significance in Organic Synthesis and Chemical Biology
In organic synthesis, 1-(4-Ethoxyphenyl)-2-propanol serves as a valuable intermediate. Its functional groups—the hydroxyl and the ethoxy-substituted phenyl ring—allow for a variety of chemical transformations. The hydroxyl group can undergo oxidation, reduction, and substitution reactions, while the aromatic ring can participate in electrophilic substitution reactions. This reactivity makes it a useful building block for the construction of more complex molecules, including those with potential pharmacological relevance.
From a chemical biology perspective, the compound and its derivatives are of interest for their potential biological activities. Research has suggested that some arylpropanol derivatives exhibit antimicrobial and anti-inflammatory properties. The ethoxy group, in particular, may influence the compound's interaction with biological membranes and targets.
Overview of Research Trajectories for Arylpropanols
Research into arylpropanols, as a class of compounds, has followed several key trajectories. A primary focus has been on the development of efficient and selective synthetic methods. This includes the exploration of various catalytic systems and reaction conditions to achieve high yields and enantioselectivity, which is often crucial for biological applications.
Another significant research avenue is the investigation of the structure-activity relationships of arylpropanol derivatives. By systematically modifying the substituents on the aromatic ring and the propanol (B110389) chain, researchers aim to understand how these structural changes affect the compound's biological and chemical properties. This knowledge is instrumental in the rational design of new molecules with desired functionalities. For instance, studies have compared the effects of different alkoxy groups (e.g., methoxy (B1213986) vs. ethoxy) on reactivity and biological activity.
Furthermore, the study of arylpropanols extends to their potential applications in materials science, where they can be used as precursors for polymers and resins. smolecule.com The investigation of their metabolic pathways and potential as intermediates in the synthesis of agrochemicals, such as insecticides, also represents an active area of research. google.com
Chemical and Physical Properties
The properties of this compound are dictated by its molecular structure. The presence of both a polar hydroxyl group and a nonpolar ethoxy-phenyl group gives the molecule moderate polarity.
| Property | Value |
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | 1-(4-ethoxyphenyl)propan-2-ol |
| InChI | InChI=1S/C11H16O2/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7,9,12H,3,8H2,1-2H3 |
| InChIKey | OACXFLLLFMDQAG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC(C)O |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Data sourced from PubChem. nih.gov |
Synthesis Methods
Several synthetic routes to this compound and related arylpropanols have been explored. One common approach involves the reduction of a corresponding ketone, 1-(4-ethoxyphenyl)propan-2-one. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165).
Another strategy is the Grignard reaction, where a Grignard reagent derived from an ethoxy-substituted aryl halide is reacted with an appropriate epoxide or aldehyde. For example, the reaction of 4-ethoxyphenylmagnesium bromide with propylene (B89431) oxide would yield the target compound after an acidic workup.
A patent describes a method for preparing a similar compound, 2-(4-ethoxyphenyl)-2-methylpropanol, by reducing ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate with potassium borohydride and lithium chloride in an ethanol (B145695) solvent. google.com This method highlights the use of mixed hydride systems to achieve the desired reduction.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of this compound.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals for the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), aromatic protons in the phenyl ring, and protons of the propanol chain (a doublet for the methyl group, a multiplet for the methine proton, and a signal for the hydroxyl proton). |
| ¹³C NMR | Resonances for the carbons of the ethoxy group, the aromatic ring, and the propanol chain. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-O stretching bands for the ether and alcohol functionalities. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
| General expected spectroscopic features based on the compound's structure. |
Reactivity and Potential Applications
The reactivity of this compound is centered around its hydroxyl and ethoxyphenyl groups.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-ethoxyphenyl)propan-2-one, using mild oxidizing agents.
Etherification/Esterification: The hydroxyl group can react with alkyl halides or acyl chlorides to form ethers or esters, respectively.
Aromatic Substitution: The electron-donating ethoxy group activates the phenyl ring towards electrophilic substitution reactions, primarily at the ortho and para positions (relative to the ethoxy group).
These reactions open up pathways to a variety of derivatives with potentially interesting properties. For instance, the compound can serve as an intermediate in the synthesis of more complex molecules with applications in pharmaceuticals and agrochemicals. google.com Its structural similarity to intermediates used in the production of certain insecticides suggests its potential utility in this field.
Biological and Pharmacological Profile
While specific, in-depth pharmacological studies on this compound are not extensively documented in the provided search results, the broader class of arylpropanols has been investigated for various biological activities.
Research on similar compounds suggests potential for:
Antimicrobial Activity: Some propanol derivatives have shown efficacy against common pathogens.
Anti-inflammatory Effects: The arylpropanol scaffold is present in some known anti-inflammatory drugs, suggesting that derivatives of this compound might also modulate inflammatory pathways.
It is important to note that without specific experimental data, the biological and pharmacological profile of this compound remains largely speculative. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific activities and potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethoxyphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7,9,12H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACXFLLLFMDQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 1-(4-Ethoxyphenyl)-2-propanol
Established methods for synthesizing this compound primarily involve the construction of the carbon skeleton through Grignard reactions or the reduction of a suitable ketone precursor.
Grignard Reaction Approaches
The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a versatile route to alcohols. mnstate.edu For the synthesis of this compound, a logical approach involves the reaction of a 4-ethoxy-substituted benzyl (B1604629) Grignard reagent with acetaldehyde. This method precisely constructs the desired 1-phenyl-2-propanol (B48451) framework. An alternative, though less direct, route could involve the reaction of methylmagnesium halide with 4-ethoxyphenylacetaldehyde.
When synthesizing substituted propanols, selectivity is a critical consideration. An alternative Grignard pathway could involve the ring-opening of propylene (B89431) oxide by a 4-ethoxyphenyl Grignard reagent. In this scenario, regioselectivity is paramount. The nucleophilic carbon of the Grignard reagent will preferentially attack the less sterically hindered terminal carbon of the epoxide ring, leading to the formation of the desired secondary alcohol, this compound, rather than the isomeric primary alcohol. masterorganicchemistry.com
The electrophilic addition of reagents like hypobromous acid ("HOBr") to similarly structured compounds, such as trans-anethole, demonstrates that the regiochemical outcome is dictated by the formation of the most stable carbocation intermediate. researchgate.net The electron-donating para-ethoxy group stabilizes a benzylic carbocation, influencing where the nucleophile adds. researchgate.net
From a stereoselectivity standpoint, the Grignard reaction between an achiral Grignard reagent and a simple achiral carbonyl compound or epoxide results in a racemic mixture of (R)- and (S)-enantiomers. mdpi.com Achieving stereoselectivity would necessitate the use of a chiral catalyst or a chiral auxiliary, which falls into the category of more novel synthetic developments.
Key Optimization Parameters for Grignard Synthesis
| Parameter | Optimal Conditions & Rationale |
| Solvent | Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential. They solvate the magnesium center, stabilizing the Grignard reagent, and are non-protic, preventing premature quenching. numberanalytics.com |
| Temperature | Reactions are often initiated at room temperature and may be cooled to control the exothermic reaction rate, minimizing side reactions like biphenyl (B1667301) formation. numberanalytics.comlibretexts.org |
| Reagents | High-purity magnesium turnings and dry alkyl or aryl halides are crucial. The magnesium surface can be activated using a small crystal of iodine to initiate the reaction. mnstate.edu |
| Atmosphere | The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture. numberanalytics.com |
Reduction Strategies for Related Precursors
A highly effective and common method for synthesizing this compound is through the reduction of its corresponding ketone precursor, 1-(4-ethoxyphenyl)-2-propanone. This ketone is also known as 4-ethoxyphenylacetone.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent widely used for converting ketones into secondary alcohols. masterorganicchemistry.com The reduction of 1-(4-ethoxyphenyl)-2-propanone using NaBH₄ or potassium borohydride (KBH₄) proceeds with high efficiency. The reaction is typically performed in an alcoholic solvent like ethanol (B145695) or methanol. The addition of activating salts, such as lithium chloride, can enhance the reactivity of the borohydride, particularly in the reduction of less reactive carbonyls like esters. google.com
Typical Conditions for Borohydride Reduction of 1-(4-Ethoxyphenyl)-2-propanone
| Parameter | Typical Value/Condition | Reported Yield |
| Reducing Agent | Sodium Borohydride (NaBH₄) or Potassium Borohydride (KBH₄) | >80% |
| Solvent | Ethanol or Methanol | |
| Temperature | 30–60°C | |
| Reaction Time | 1–3 hours |
This method is favored for its scalability and avoidance of harsh reaction conditions.
Novel Synthetic Approaches and Catalyst Development
Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, selectivity, and sustainability. Research into the synthesis of this compound and related structures has explored biocatalysis and advanced catalyst systems.
A significant advancement is the use of biocatalysts for enantioselective reductions. For example, the ketone precursor of a structurally similar compound, 4'-methoxyacetophenone, has been successfully reduced to the corresponding (S)-alcohol with high yield (98.3%) and excellent enantiomeric excess (>99%) using immobilized Rhodotorula sp. cells. nih.gov This biocatalytic approach, often performed in aqueous systems or with biocompatible ionic liquids, represents a green alternative to traditional chemical reductants and provides access to single-enantiomer products. nih.gov
Furthermore, novel catalyst development is expanding the toolkit for forming the core structure of these molecules. For instance, complex catalysts comprising a metal complex (like a cobalt-salen complex) and a Lewis acid have been developed for the reaction of cyclic ethers (e.g., propylene oxide) with phenol (B47542) derivatives. google.com This method was used to synthesize the related compound 1-(4-phenoxyphenoxy)-2-propanol (B106007) with high yield (95%), demonstrating a sophisticated catalytic route to this class of ether-alcohols. google.com Such catalyst systems offer high selectivity and the potential for asymmetric synthesis through the design of chiral ligands. diva-portal.org
Enantioselective Synthesis of Chiral Propanols
The asymmetric synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical industry. nih.govnih.gov Chiral aromatic alcohols, including the enantiomers of this compound, are sought after as intermediates for a wide range of bioactive molecules. nih.govnih.gov
One of the most effective approaches to producing enantiomerically pure alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 4-ethoxyacetophenone. nih.govnih.gov This transformation can be achieved through various methods, including the use of chiral reducing agents and, more prominently, biocatalysis. nih.gov
Biocatalytic reduction, employing whole-cell systems or isolated enzymes, has emerged as a powerful tool for this purpose. tandfonline.comresearchgate.netrsc.org These methods offer high enantioselectivity under mild reaction conditions. rsc.org For instance, various microorganisms and their enzymes, such as alcohol dehydrogenases (ADHs), have been successfully used to reduce a range of aromatic ketones to their corresponding chiral alcohols with high optical purity. nih.govnih.gov The use of ADHs is particularly advantageous due to their excellent performance in asymmetric synthesis. nih.govnih.gov
Catalytic Systems for this compound Synthesis
The synthesis of this compound is often achieved through the reduction of a precursor ketone. The choice of catalyst is crucial for the efficiency and selectivity of this reaction.
Biocatalytic Systems:
Biocatalysis stands out as a highly effective and environmentally friendly approach. tandfonline.comresearchgate.net Whole-cell biocatalysts, such as various strains of yeast and bacteria, have demonstrated the ability to asymmetrically reduce prochiral ketones to chiral alcohols with high enantiomeric excess (ee). tandfonline.comresearchgate.net For example, Lactobacillus kefiri P2 has been identified as an effective biocatalyst for the asymmetric reduction of various prochiral ketones, yielding secondary chiral alcohols with up to 99% ee. tandfonline.comresearchgate.net
The use of isolated enzymes, particularly alcohol dehydrogenases (ADHs), offers a more controlled catalytic system. nih.govnih.gov A novel medium-chain ADH, RhADH from Rhodococcus R6, has been shown to effectively catalyze the asymmetric reduction of aromatic ketones. nih.govnih.gov To enhance the practicality of these enzymatic systems, coenzyme regeneration is often necessary. An efficient bienzyme-coupled system, combining RhADH with formate (B1220265) dehydrogenase (CpFDH), has been developed to address this, significantly increasing the substrate tolerance. nih.govnih.gov
Chemo-catalytic Systems:
While biocatalysis is a powerful tool, traditional chemical catalysis also plays a role. Asymmetric hydrogenation is a key chemical method for producing chiral alcohols. wikipedia.orgresearchgate.net This involves the use of a metal catalyst, typically a transition metal like ruthenium or rhodium, in conjunction with a chiral ligand. wikipedia.orgresearchgate.net These catalysts facilitate the addition of hydrogen across the carbonyl group of the ketone precursor in a stereocontrolled manner.
For instance, chiral η6-arene–N-tosylethylenediamine–ruthenium(II) complexes are effective for the asymmetric hydrogenation of simple ketones. researchgate.net The reaction mechanism often involves a metal-ligand bifunctional interaction. researchgate.net Palladium-catalyzed asymmetric hydrogenation has also been explored, offering a base-free alternative for certain substrates. rsc.org
Green Chemistry Principles in Synthesis of Arylpropanols
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of arylpropanols like this compound. sigmaaldrich.comacs.orgrroij.com
A primary focus of green chemistry is the use of environmentally benign solvents and reagents. acs.orgrroij.com Biocatalytic reductions are inherently green as they are typically performed in aqueous media under mild conditions, avoiding the need for hazardous organic solvents and harsh reagents. rsc.orgsrce.hr The use of whole-cell biocatalysts is particularly advantageous as it can eliminate the need for costly and energy-intensive enzyme purification and cofactor regeneration. srce.hr
The use of renewable feedstocks is another important aspect of green chemistry. sigmaaldrich.com While the synthesis of this compound typically starts from petroleum-derived materials, research into biomass-derived starting materials is an active area of investigation in the broader field of chemical synthesis.
Finally, the design of safer chemicals and processes is a fundamental tenet of green chemistry. sigmaaldrich.comskpharmteco.com By employing non-toxic biocatalysts and avoiding hazardous reagents and solvents, the synthesis of arylpropanols can be made inherently safer for both researchers and the environment. rroij.comskpharmteco.com
Table of Catalytic Systems for Arylpropanol Synthesis
| Catalytic System | Catalyst Type | Substrate Example | Product Enantiomeric Excess (ee) | Key Advantages |
|---|---|---|---|---|
| Lactobacillus kefiri P2 | Whole-cell biocatalyst | Acetophenone | Up to 99% | Environmentally friendly, effective for various ketones. tandfonline.comresearchgate.net |
| RhADH-CpFDH | Bienzyme system | Aromatic ketones | High | High enantioselectivity and substrate tolerance. nih.govnih.gov |
| Immobilized Trigonopsis variabilis | Whole-cell biocatalyst | 4'-Methoxyacetophenone | >99% | High yield and stability, especially in ionic liquids. rsc.orgresearchgate.net |
| Chiral Ru(II) Complexes | Homogeneous catalyst | Acetophenone | 96% | Effective for asymmetric hydrogenation under slightly acidic conditions. researchgate.net |
| Palladium Nanoparticles | Heterogeneous catalyst | 2-Azido ketones | >99% | Enables one-pot chemo-enzymatic synthesis of amino alcohols. rsc.org |
Biochemical Transformations and in Vitro Metabolism
Enzymatic Biotransformations In Vitro
Role of Cytochrome P450 Isoenzymes in Oxidative Metabolism
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the phase I metabolism of a vast array of xenobiotics, including aromatic compounds. nih.govmdpi.com For 1-(4-ethoxyphenyl)-2-propanol, CYP-mediated oxidation is a critical pathway for its biotransformation. The primary oxidative reactions are anticipated to occur at the ethoxy group and the aromatic ring.
O-de-ethylation: This process involves the removal of the ethyl group from the ethoxy moiety, leading to the formation of 4-(2-hydroxypropyl)phenol. This reaction is a common metabolic pathway for many alkoxy-aromatic compounds.
Aromatic Hydroxylation: The introduction of a hydroxyl group onto the phenyl ring is another significant pathway. This can result in the formation of various catecholic and phenolic metabolites. The exact position of hydroxylation is determined by the specific CYP isoenzymes involved.
While direct studies on this compound are limited, research on structurally similar compounds, such as N-(2-methoxyphenyl)-hydroxylamine, has implicated the involvement of specific CYP isoenzymes like CYP2E1 in their metabolism. nih.gov It is plausible that similar isoenzymes could be involved in the metabolism of this compound.
Table 1: Potential Cytochrome P450-Mediated Metabolites of this compound
| Metabolic Reaction | Potential Metabolite | Key Enzyme Family |
|---|---|---|
| O-de-ethylation | 4-(2-hydroxypropyl)phenol | Cytochrome P450 |
| Aromatic Hydroxylation | 1-(4-ethoxy-3-hydroxyphenyl)-2-propanol | Cytochrome P450 |
| Aromatic Hydroxylation | 1-(4-ethoxy-2-hydroxyphenyl)-2-propanol | Cytochrome P450 |
Esterase-Mediated Hydrolysis Pathways
Esterases are a class of hydrolase enzymes that cleave ester bonds. wikipedia.orgchemistrysteps.com In the context of this compound, esterase-mediated hydrolysis would be relevant if the compound is administered or present in an esterified form, such as an acetate or other carboxylate ester of the secondary alcohol.
The hydrolysis of an ester of this compound would yield the parent alcohol and the corresponding carboxylic acid. This reaction is typically rapid and efficient in the presence of hepatic and plasma esterases. The stereochemistry of the alcohol can influence the rate of hydrolysis, with some esterases exhibiting enantioselectivity. researchgate.net
Table 2: Example of Esterase-Mediated Hydrolysis
| Substrate (Ester Form) | Enzyme | Products |
|---|---|---|
| 1-(4-Ethoxyphenyl)-2-propyl acetate | Carboxylesterase | This compound and Acetic Acid |
Alcohol Dehydrogenase Activity
Alcohol dehydrogenases (ADHs) are a group of enzymes that catalyze the oxidation of alcohols to aldehydes or ketones. youtube.com For this compound, which is a secondary alcohol, ADH would catalyze its oxidation to the corresponding ketone, 1-(4-ethoxyphenyl)-2-propanone.
ADHs exhibit broad substrate specificity and are known to act on a variety of aromatic alcohols. researchgate.netnih.govnih.gov The rate of oxidation can be influenced by the structure of the alcohol, including the nature of the aromatic substituent. The reaction is reversible, but the equilibrium typically favors the formation of the ketone in the presence of an appropriate NAD+ concentration.
Table 3: Alcohol Dehydrogenase-Catalyzed Oxidation
| Substrate | Enzyme | Product |
|---|---|---|
| This compound | Alcohol Dehydrogenase | 1-(4-Ethoxyphenyl)-2-propanone |
Microbial Metabolism and Biotransformation
Microorganisms, including fungi and bacteria, possess diverse metabolic capabilities that enable them to transform a wide range of organic compounds.
Fungal Biotransformation Pathways
Fungi are known to be effective in the biotransformation of aromatic compounds, often through the action of cytochrome P450 monooxygenases and other oxidative enzymes. epa.govmdpi.comresearchgate.netwur.nl The fungal metabolism of this compound could lead to a variety of hydroxylated and O-de-ethylated products, similar to those observed in mammalian systems.
Fungal strains, such as those from the genera Aspergillus and Neurospora, have been shown to hydroxylate and hydrogenate various synthetic aromatic compounds. epa.gov These transformations can be highly regioselective and stereoselective.
Bacterial Degradation and Metabolite Formation
Bacteria, particularly soil and water-borne species, are adept at degrading aromatic compounds, often utilizing them as a sole source of carbon and energy. The degradation of phenylpropanoids, a class of compounds structurally related to this compound, has been studied in bacteria such as Corynebacterium glutamicum. nih.gov
The bacterial degradation of this compound would likely commence with oxidation of the alcohol to a ketone, followed by hydroxylation of the aromatic ring and subsequent ring cleavage. This would ultimately lead to the breakdown of the molecule into smaller, readily metabolizable intermediates.
Identification of In Vitro Metabolites and Conjugates
While direct in vitro metabolic studies on this compound are not extensively documented in publicly available research, the metabolic pathways can be predicted based on the metabolism of structurally similar compounds. A notable analogue, 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, has been shown to undergo several key metabolic transformations in rats. nih.govtandfonline.com The identified metabolites of this compound include 1-(3,4-dihydroxyphenyl)-2-propanone, 1-(3,4-dihydroxyphenyl)-2-propanol, and 1-(4-hydroxy-3-methoxyphenyl)-2-propanol. nih.govtandfonline.com Furthermore, these metabolites were found to be excreted as both sulphate and glucuronide conjugates. nih.govtandfonline.com
Based on these findings, the in vitro metabolism of this compound is anticipated to proceed through similar Phase I and Phase II metabolic reactions. Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.
Potential Phase I metabolites of this compound could include:
O-de-ethylation: The removal of the ethyl group from the ethoxy moiety to form 1-(4-hydroxyphenyl)-2-propanol.
Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the aliphatic side chain.
Following Phase I transformations, the resulting metabolites, as well as the parent compound, are likely to undergo Phase II conjugation reactions. The primary conjugation pathways for phenolic and alcoholic hydroxyl groups are glucuronidation and sulfation.
The potential in vitro metabolites and conjugates of this compound are summarized in the table below.
| Metabolite/Conjugate | Metabolic Pathway | Description |
| 1-(4-Hydroxyphenyl)-2-propanol | O-de-ethylation (Phase I) | Removal of the ethyl group from the ethoxyphenyl moiety, resulting in a phenol (B47542). |
| Hydroxylated derivatives | Aromatic or Aliphatic Hydroxylation (Phase I) | Addition of a hydroxyl group to the phenyl ring or the propanol (B110389) side chain. |
| Glucuronide conjugates | Glucuronidation (Phase II) | Conjugation of the hydroxyl group of the parent compound or its Phase I metabolites with glucuronic acid. |
| Sulfate conjugates | Sulfation (Phase II) | Conjugation of the hydroxyl group of the parent compound or its Phase I metabolites with a sulfate group. |
Structure-Metabolism Relationships
The chemical structure of this compound contains several key features that influence its metabolic fate. The presence of an ethoxy group, a phenyl ring, and a secondary alcohol on the propanol side chain provides multiple sites for enzymatic attack.
The ethoxy group is a primary target for O-dealkylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes. The rate and extent of this reaction can be influenced by the stability of the resulting phenoxide ion.
The aromatic phenyl ring is susceptible to hydroxylation at various positions, also mediated by cytochrome P450 enzymes. The position of hydroxylation is often directed by the electronic properties of the existing substituents.
The secondary alcohol at the 2-position of the propanol chain is a key site for Phase II conjugation reactions. The hydroxyl group can be readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs). The efficiency of these conjugation reactions can be a major determinant of the compound's clearance rate.
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The spectrum of 1-(4-Ethoxyphenyl)-2-propanol is expected to show distinct signals corresponding to the ethoxy protons, the aromatic protons, and the protons of the propanol (B110389) side chain.
Based on the known spectrum of its methoxy (B1213986) analogue and standard chemical shift principles, the following proton signals are predicted for this compound. The ethoxy group introduces a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (ortho to -OEt) | ~7.15 | Doublet | ~8.6 |
| Ar-H (meta to -OEt) | ~6.85 | Doublet | ~8.6 |
| -OCH₂ CH₃ | ~4.00 | Quartet | ~7.0 |
| -CH(OH)- | ~3.95 | Multiplet | - |
| -CH₂-Ar | ~2.70 | Doublet | ~6.5 |
| -OCH₂CH₃ | ~1.38 | Triplet | ~7.0 |
| -CH(OH)CH₃ | ~1.15 | Doublet | ~6.2 |
Note: Data is predicted based on analogous structures and general NMR principles. The exact chemical shift of the hydroxyl (-OH) proton is variable and depends on factors like solvent, concentration, and temperature.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound would be expected to show signals for the two carbons of the ethoxy group, the six carbons of the benzene ring (with four distinct signals due to symmetry), and the three carbons of the propanol chain.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C (quaternary, C-OEt) | ~157.5 |
| Ar-C (quaternary, C-CH₂) | ~131.0 |
| Ar-CH (ortho to -OEt) | ~129.8 |
| Ar-CH (meta to -OEt) | ~114.5 |
| -C H(OH)- | ~69.0 |
| -OC H₂CH₃ | ~63.4 |
| -C H₂-Ar | ~44.5 |
| -CH(OH)C H₃ | ~23.2 |
Note: Data is predicted based on established substituent effects on ¹³C chemical shifts.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei through chemical bonds. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, key correlations would be observed between:
The -CH(OH)- proton and the protons of the adjacent -CH₂- and -CH₃ groups.
The -OCH₂- protons and the -CH₃ protons of the ethoxy group.
The ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:
Correlations from the benzylic -CH₂- protons to the aromatic quaternary carbon and the ortho-aromatic carbons.
Correlations from the -OCH₂- protons of the ethoxy group to the quaternary aromatic carbon to which the oxygen is attached.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.
In GC-MS, the compound is vaporized and separated from other components on a gas chromatography column before being introduced into the mass spectrometer. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. whitman.edu
The mass spectrum of an alcohol may show a weak or absent molecular ion peak ([M]⁺) due to its instability. libretexts.orgdocbrown.info Fragmentation often occurs via specific pathways that are characteristic of the functional groups present. For this compound (Molecular Weight: 180.24 g/mol ), the primary fragmentation pathway is expected to be alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.orgmiamioh.edu
The most likely fragmentation is the cleavage of the C1-C2 bond, which would yield the highly stable, resonance-stabilized 4-ethoxybenzyl cation. This fragment is expected to be the base peak in the spectrum.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 180 | [C₁₁H₁₆O₂]⁺ | Molecular Ion ([M]⁺) | May be weak or absent |
| 135 | [C₉H₁₁O]⁺ | 4-ethoxybenzyl cation | Expected base peak due to alpha-cleavage and resonance stabilization |
| 107 | [C₇H₇O]⁺ | Fragment from loss of ethylene from the 4-ethoxybenzyl cation | Common fragmentation for ethoxy aromatics |
| 77 | [C₆H₅]⁺ | Phenyl cation | From fragmentation of the aromatic ring |
LC-MS is particularly suited for the analysis of compounds that are not easily volatilized for GC. sigmaaldrich.com In LC-MS, the compound is separated via high-performance liquid chromatography and then ionized before entering the mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used, which often result in a prominent protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. waters.com This makes it an excellent tool for determining the molecular weight of the analyte.
For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is employed. epa.gov In this technique:
The protonated molecule ([M+H]⁺, m/z 181 for this compound) is selected in the first mass analyzer.
This precursor ion is passed into a collision cell, where it is fragmented by collision with an inert gas.
The resulting product ions are then analyzed by a second mass analyzer.
This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and quantifiable analysis, even in complex matrices, by monitoring a specific precursor-to-product ion transition. waters.com The development of an LC-MS/MS method would involve optimizing mobile phases (often mixtures of acetonitrile or methanol with water) and additives like formic acid or ammonium acetate to promote efficient ionization. waters.comsigmaaldrich.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. libretexts.org Each technique relies on different principles of molecular vibration. IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. Raman spectroscopy involves the inelastic scattering of monochromatic light, with shifts in wavelength corresponding to the vibrational modes of the molecule. nih.gov
For this compound, the key functional groups are the hydroxyl (-OH) group, the ethoxy (-O-CH₂-CH₃) group, the aromatic phenyl ring, and the aliphatic propane chain.
Hydroxyl Group (-OH): A prominent and characteristic feature in the IR spectrum of alcohols is a broad absorption band due to O-H stretching, typically appearing in the range of 3200–3600 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding.
Aromatic Ring (C₆H₄): The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations are typically observed just above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450–1600 cm⁻¹ region.
Ethoxy Group (-O-CH₂-CH₃): The C-O-C ether linkage will show strong stretching vibrations. The asymmetric stretch is typically found around 1250 cm⁻¹, while the symmetric stretch is near 1040 cm⁻¹.
Aliphatic Chains (-CH₃, -CH₂): C-H stretching vibrations from the aliphatic parts of the molecule (the ethyl and propyl groups) are expected in the 2850–3000 cm⁻¹ region. Bending vibrations for these groups occur in the 1375–1465 cm⁻¹ range.
Raman spectroscopy complements IR by being particularly sensitive to non-polar bonds and symmetric vibrations. buffalostate.edu Therefore, the symmetric vibrations of the aromatic ring and the C-C backbone are often strong in the Raman spectrum. The O-H stretch is typically weak in Raman spectra. physicsopenlab.org
Table 2: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200–3600 (broad) | Weak |
| Aromatic | C-H stretch | 3000–3100 | 3000–3100 |
| Aromatic | C=C stretch | 1450–1600 | 1450–1600 (strong) |
| Ether | C-O-C asymmetric stretch | ~1250 (strong) | Moderate |
| Ether/Alcohol | C-O stretch | 1000–1200 (strong) | 1000–1200 |
| Aliphatic | C-H stretch | 2850–3000 | 2850–3000 (strong) |
| Aliphatic | C-H bend | 1375–1465 | 1375–1465 |
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of compounds. mpgpgcollegehardoi.in For a molecule like this compound, which possesses moderate polarity due to the hydroxyl and ethoxy groups, as well as a non-polar aromatic ring, reversed-phase HPLC is the most suitable approach. researchgate.net
Method development involves the systematic optimization of several parameters to achieve good resolution, peak shape, and a reasonable analysis time. pharmtech.com A C18 (octadecylsilyl) column is a common starting point for reversed-phase separations due to its versatility. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sigmaaldrich.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed for samples containing compounds with a range of polarities. ijtsrd.com Detection can be effectively achieved using a UV-Vis detector, as the phenyl group in the molecule absorbs UV light.
Table 3: Proposed HPLC Method Parameters for this compound
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard for reversed-phase chromatography, offering good efficiency and retention for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protonation to improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier with good UV transparency and low viscosity. |
| Elution Mode | Gradient | To ensure elution of any potential impurities and provide sharp peaks. A possible gradient: 50% B to 95% B over 15 minutes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitoring at wavelengths corresponding to the aromatic ring's absorbance (e.g., 220 nm and 275 nm). |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. The method development for GC focuses on selecting the appropriate column, carrier gas, and temperature program. obrnutafaza.hr
A flame ionization detector (FID) is commonly used for organic compounds as it offers high sensitivity and a wide linear range. epa.gov The choice of the capillary column's stationary phase is critical. A mid-polarity phase, such as one containing phenyl and methyl polysiloxane, would be suitable for this analyte. The temperature program is designed to ensure that the compound is volatilized and travels through the column at a rate that allows for good separation from other components in a sample. escholarship.org
Table 4: Proposed GC Method Parameters for this compound
| Parameter | Recommended Condition | Rationale |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-polarity stationary phase suitable for a wide range of organic molecules. |
| Carrier Gas | Helium or Nitrogen | Inert gases commonly used in GC. Helium often provides better efficiency. |
| Flow Rate | 1.2 mL/min (constant flow) | Typical flow rate for a 0.25 mm ID column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Oven Program | Initial: 100 °C, hold 1 min; Ramp: 15 °C/min to 280 °C, hold 5 min | Starts at a temperature low enough to trap the analyte, then ramps to elute it effectively. |
| Detector | Flame Ionization Detector (FID) | Universal detector for hydrocarbons, providing excellent sensitivity. |
| Detector Temperature | 300 °C | Kept higher than the final oven temperature to prevent condensation. |
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govresearchgate.net It is particularly useful for isolating analytes from complex matrices prior to analysis by GC or HPLC. mdpi.comrsc.org The technique utilizes a fused silica fiber coated with a stationary phase. The analytes partition from the sample matrix into the fiber coating.
For this compound, SPME could be applied to extract the compound from aqueous samples or from the headspace above a solid or liquid sample. The choice of fiber coating is crucial and depends on the analyte's polarity. nih.gov A fiber with a mixed-polarity phase, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), would be effective for this compound, as it can interact with both the polar hydroxyl group and the non-polar phenyl and alkyl parts of the molecule. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed onto the GC column.
Table 5: Proposed SPME Method for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| SPME Fiber | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | A versatile fiber suitable for analytes with a range of polarities. |
| Extraction Mode | Headspace (HS-SPME) | Minimizes matrix effects by extracting volatile and semi-volatile compounds from the vapor phase above the sample. |
| Sample Preparation | Sample in a sealed vial with magnetic stirring. Addition of salt (e.g., NaCl) can increase extraction efficiency. | Stirring accelerates equilibrium. Salting-out effect drives the analyte into the headspace. |
| Extraction Temperature | 60 °C | Gentle heating increases the vapor pressure of the analyte, enhancing its concentration in the headspace. |
| Extraction Time | 30 minutes | Sufficient time to allow the analyte to reach equilibrium between the sample headspace and the SPME fiber. |
| Desorption | Thermal desorption in GC inlet at 250 °C for 2 minutes. | Standard conditions to ensure complete transfer of the analyte from the fiber to the GC system. |
| Coupled Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Provides both separation and identification of the extracted compound. |
Spectrophotometric Methods
Spectrophotometric methods are a cornerstone of chemical analysis, providing critical information about a molecule's structure, functional groups, and electronic properties. uobasrah.edu.iqbspublications.net The characterization of a novel or specific compound like this compound would typically involve a suite of these techniques.
General Principles of Spectrophotometric Analysis:
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. bspublications.net The absorption is caused by the excitation of electrons to higher energy orbitals. msu.edu For aromatic compounds like this compound, characteristic absorptions are expected due to π-π* transitions within the benzene ring. libretexts.org The presence of the ethoxy group and the propanol side chain, as auxochromes, would be expected to influence the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). bspublications.net The specific λmax would help in confirming the nature of the chromophore system. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. uobasrah.edu.iq For this compound, key characteristic absorption bands would be expected. These would include a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-O stretching vibrations for the alcohol and the ether linkage would appear in the 1050-1250 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic ring and the alkyl side chain would be observed, as well as characteristic peaks for the aromatic ring itself in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the exact structure of an organic molecule by mapping the carbon-hydrogen framework. uobasrah.edu.iq
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Distinct signals would be expected for the protons on the aromatic ring, the ethoxy group (a quartet and a triplet), the methyl group on the propanol chain (a doublet), and the protons on the CH and CH₂ groups of the propanol backbone.
¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule, including those in the aromatic ring, the ethoxy group, and the propanol side chain.
Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a molecule. whitman.edu The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (180.24 g/mol ). nih.gov Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen). libretexts.orglibretexts.org For this specific compound, a significant fragment would likely be observed from the cleavage of the bond between the first and second carbon of the propanol chain, leading to the formation of a stable benzylic-type cation. nih.gov
Without specific research findings, data tables detailing the precise chemical shifts (ppm) in NMR, absorption maxima (nm) in UV-Vis, vibrational frequencies (cm⁻¹) in IR, and mass-to-charge ratios (m/z) in MS for this compound cannot be generated. The acquisition and publication of such data would be required for a complete and accurate characterization.
Computational Chemistry and Molecular Modeling
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. semanticscholar.org It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other charged species.
For 1-(4-Ethoxyphenyl)-2-propanol, an MEP map would reveal:
Negative Potential Regions (Red/Yellow): These areas are electron-rich and are preferential sites for electrophilic attack. They would be concentrated around the oxygen atoms of the hydroxyl and ethoxy groups due to their high electronegativity and lone pairs of electrons.
Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group (-OH) is expected to be the most positive region, indicating its role as a hydrogen bond donor.
Neutral Regions (Green): These areas have a relatively neutral potential and are typically found over the carbon-hydrogen bonds of the aliphatic chain and the aromatic ring.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs. This analysis is used to study intramolecular and intermolecular interactions, including hyperconjugation and charge transfer. semanticscholar.org
For this compound, NBO analysis would quantify:
Hybridization: The sp composition of atomic hybrids for each atom, confirming the bonding scheme (e.g., sp² for aromatic carbons, sp³ for the propanol (B110389) chain carbons).
Bonding and Lone Pairs: It would describe the Lewis structure in terms of 1-center (lone pair) and 2-center (bond) orbitals. For example, it would detail the lone pairs on the two oxygen atoms.
Hyperconjugative Interactions: NBO analysis can reveal stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. For instance, it could show interactions between the lone pairs on the oxygen atoms and the anti-bonding orbitals (σ*) of adjacent C-C or C-H bonds.
| NBO Parameter | Description | Expected Findings for this compound |
| Natural Atomic Charges | Provides a more robust calculation of partial atomic charges compared to other methods like Mulliken population analysis. | Confirmation of the electronegativity effects, with oxygen atoms being negatively charged. |
| Occupancy of Orbitals | The number of electrons in each NBO, which is typically close to 2 for a Lewis-type orbital (bond or lone pair). | Values near 2.0 for core orbitals, C-C, C-H, C-O bonds, and oxygen lone pairs. |
| Second-Order Perturbation Energy (E(2)) | The stabilization energy associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. | Quantifies the strength of hyperconjugative interactions, such as those between the oxygen lone pairs (donor) and the aromatic ring's π* orbitals (acceptor), which contribute to molecular stability. |
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure.
Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds in this compound. This theoretical spectrum helps in the assignment of experimental IR and Raman bands. Key predicted vibrations would include the O-H stretch, C-H stretches (aromatic and aliphatic), C-O stretches (ether and alcohol), and aromatic ring vibrations.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated. This is a powerful tool for structural elucidation and for assigning peaks in an experimental spectrum.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. nih.gov This would identify the wavelengths of maximum absorption (λmax), which for this molecule would be related to π → π* transitions within the substituted benzene ring.
| Spectroscopic Technique | Predicted Parameter | Information Gained for this compound |
| Infrared (IR) & Raman | Vibrational Frequencies (cm⁻¹) | Identification of characteristic functional group vibrations: a broad O-H stretch (~3300-3500 cm⁻¹), C-O stretches (~1050-1250 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). |
| NMR | Chemical Shifts (ppm) | Prediction of distinct signals for aromatic protons, ethoxy protons (CH₂ and CH₃), and propanol chain protons (CH, CH₂, CH₃), aiding in structural confirmation. |
| UV-Visible | Absorption Wavelength (λmax) | Prediction of electronic transitions, likely in the UV region, associated with the π-electron system of the ethoxyphenyl chromophore. |
Molecular Docking Studies of Ligand-Target Interactions In Silico
Molecular docking is a computational technique that simulates the interaction between a small molecule (ligand) and a macromolecule (receptor) to predict the binding mode and affinity. This method is instrumental in structure-based drug design.
Binding Affinity Predictions
Binding affinity quantifies the strength of the interaction between a ligand and its target. It is often expressed in terms of binding energy (e.g., kcal/mol) or inhibition constants (Ki). Currently, there are no published studies reporting the predicted binding affinities of this compound with any specific biological target. Such predictions would require dedicated computational screening against known protein structures, and this research has not been made available.
Ligand Conformation and Interaction Analysis
This aspect of molecular docking involves analyzing the three-dimensional shape (conformation) the ligand adopts within the binding site and the specific non-covalent interactions it forms with the receptor's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, there is no available research detailing its conformational behavior or its specific interaction patterns with any protein or other macromolecular target.
The absence of such data underscores a current void in the scientific literature. Future computational research would be necessary to elucidate the potential ligand-target interactions of this compound, which could, in turn, shed light on its potential applications in pharmacology or other fields. Until such studies are conducted and published, a detailed analysis based on the requested outline cannot be provided.
Pharmacological Investigations and Molecular Interactions in Vitro
Receptor Binding Assays In Vitro
Receptor binding assays are fundamental in pharmacology to determine how a compound interacts with specific receptor proteins. These assays are crucial for identifying the molecular targets of a compound and understanding its potential therapeutic effects or off-target activities.
Affinity and Selectivity Profiling
To characterize a compound like 1-(4-Ethoxyphenyl)-2-propanol, its affinity for a wide range of receptors would be determined. This is typically achieved through competitive binding assays where the compound's ability to displace a radiolabeled ligand from its receptor is measured. The resulting data would be used to calculate the inhibition constant (Ki), a measure of binding affinity. A lower Ki value indicates a higher affinity.
A comprehensive selectivity profile would involve screening the compound against a panel of diverse receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. This helps to determine if the compound is selective for a single target or if it interacts with multiple receptors, which could suggest a broader range of biological effects.
Table 7.1.1: Illustrative Receptor Binding Affinity and Selectivity Profile
This table is a hypothetical representation of data that would be generated from such studies and does not reflect actual experimental results for this compound.
| Receptor Target | Ligand Displaced | Ki (nM) | Selectivity vs. Primary Target |
| Receptor A | [³H]-Ligand X | 10 | - |
| Receptor B | [³H]-Ligand Y | >10,000 | >1000-fold |
| Receptor C | [³H]-Ligand Z | 500 | 50-fold |
Characterization of Agonist/Antagonist Activity
Once binding affinity is established, functional assays are performed to determine the nature of the interaction. These assays determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by its natural ligand), an inverse agonist (inactivates the receptor), or a partial agonist/antagonist.
Techniques such as measuring second messenger levels (e.g., cAMP, Ca²⁺), reporter gene assays, or electrophysiological recordings are employed. The potency (EC₅₀ for agonists) and efficacy (maximal response) or the inhibitory potency (IC₅₀ for antagonists) would be determined from concentration-response curves.
Enzyme Inhibition Studies In Vitro
These studies are critical for identifying if a compound can modulate the activity of specific enzymes, which is a common mechanism of action for many drugs.
Determination of IC₅₀ and Ki Values
The inhibitory potential of a compound against a panel of enzymes would be assessed. The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is determined by incubating the enzyme with its substrate and varying concentrations of the inhibitor.
The inhibition constant (Ki) provides a more absolute measure of inhibitor potency and is independent of substrate concentration. The relationship between IC₅₀ and Ki depends on the mechanism of inhibition.
Table 7.2.1: Illustrative Enzyme Inhibition Profile
This table is a hypothetical representation of data and does not reflect actual experimental results for this compound.
| Enzyme Target | IC₅₀ (µM) | Ki (µM) |
| Enzyme X | 5.2 | 2.8 |
| Enzyme Y | >100 | - |
| Enzyme Z | 25.6 | 15.3 |
Mechanistic Enzymology
To understand how a compound inhibits an enzyme, mechanistic studies are conducted. These experiments, often involving varying both substrate and inhibitor concentrations, can elucidate the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. Lineweaver-Burk or other graphical analyses of the kinetic data are used to determine the mechanism. Understanding the mechanism of inhibition is crucial for drug development as it can influence the in vivo efficacy and potential for drug-drug interactions.
Modulation of Biochemical Pathways In Vitro
Cell-based assays are used to investigate the effect of a compound on complex biochemical pathways. Following treatment with the compound, changes in the levels of key signaling molecules, proteins, or gene expression within a specific pathway can be measured. Techniques such as Western blotting, ELISA, qPCR, and mass spectrometry-based proteomics or metabolomics are employed to understand the downstream cellular effects of receptor binding or enzyme inhibition. This provides a broader understanding of the compound's cellular mechanism of action beyond a single molecular target.
Investigation of Cellular Signaling Pathways
There is no available research that specifically investigates the in vitro effects of this compound on cellular signaling pathways. Studies detailing its impact on specific kinases, transcription factors, or other signaling molecules have not been published.
Antimicrobial and Anti-inflammatory Activities In Vitro
Scientific literature lacks specific data on the in vitro antimicrobial and anti-inflammatory properties of this compound.
Mechanism-Based Studies of Biological Effects
No mechanism-based studies detailing the biological effects of this compound in vitro are currently available. Research elucidating its molecular targets and the mechanisms driving any potential biological activity has not been reported.
Structural Requirements for Biological Activity
Without experimental data on the biological activity of this compound, it is not possible to discuss the structural requirements for its activity. Structure-activity relationship (SAR) studies, which would compare the activity of this compound with that of structurally related compounds, have not been conducted or published. Such studies are essential to determine how the ethoxyphenyl group and the propanol (B110389) side chain contribute to any potential biological effects.
Derivatives and Structure Activity Relationship Sar Studies
Synthesis of Analogues and Homologues of 1-(4-Ethoxyphenyl)-2-propanol
The synthesis of compounds structurally related to this compound employs a variety of established organic chemistry reactions. These methods allow for modifications to the aromatic ring, the ethoxy group, and the propanol (B110389) side chain.
Common synthetic strategies include:
Grignard Reactions: A frequent method for creating arylpropanol structures involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone. For instance, synthesizing the isomeric 1-(4-ethoxyphenyl)-1-propanol can be achieved by reacting 4-ethoxyphenylmagnesium bromide with propanal.
Reduction of Ketones: The catalytic hydrogenation of a corresponding ketone is a viable and often high-yield route. The reduction of 4'-ethoxypropiophenone using catalysts like Raney nickel or sodium borohydride (B1222165) can produce 1-(4-ethoxyphenyl)-1-propanol.
Reduction of Esters: Homologues such as 2-(4-ethoxyphenyl)-2-methylpropanol can be prepared by the reduction of the corresponding ester, for example, ethyl 2-(4-ethoxyphenyl)-2-methylpropionate. A mixed system of potassium borohydride and lithium chloride in an ethanol (B145695) solvent is effective for this transformation, offering high yields and safer reaction conditions suitable for industrial application. ankara.edu.tr
Williamson Ether Synthesis followed by Nucleophilic Opening: For analogues involving modifications further from the propanol core, multi-step syntheses are common. For example, the synthesis of 1-(4-phenoxyphenyl)-2-propyl alcohol can be achieved by reacting 4-phenoxyphenol with chloroisopropyl alcohol in the presence of an acid-binding agent like sodium hydroxide in a solvent such as toluene. nih.gov
Interactive Table: Synthetic Methods for Analogues
| Target Compound | Precursors | Reagents/Catalyst | Method |
|---|---|---|---|
| 1-(4-Ethoxyphenyl)-1-propanol | 4-Ethoxyphenylmagnesium bromide, Propanal | - | Grignard Reaction |
| 1-(4-Ethoxyphenyl)-1-propanol | 4'-Ethoxypropiophenone | Raney Nickel, H₂ | Catalytic Hydrogenation |
| 2-(4-Ethoxyphenyl)-2-methylpropanol | Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate | Potassium borohydride, Lithium chloride | Ester Reduction |
| 1-(4-Phenoxyphenyl)-2-propyl alcohol | 4-Phenoxyphenol, Chloroisopropyl alcohol | Sodium hydroxide | Nucleophilic Substitution |
Impact of Structural Modifications on Chemical Reactivity
Structural modifications to this compound can significantly alter its chemical reactivity. These changes are primarily governed by electronic and steric effects.
Aromatic Ring Substituents: The ethoxy group (-OCH₂CH₃) on the phenyl ring is an electron-donating group. askfilo.com Through resonance, it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. lumenlearning.com Replacing the ethoxy group with an electron-withdrawing group, such as a nitro group (-NO₂), would have the opposite effect, deactivating the ring and making electrophilic substitution more difficult. lumenlearning.comlibretexts.org The nature of the substituent dictates the regioselectivity of such reactions. libretexts.org
Alkoxy Group Modification: Changing the length of the alkyl chain in the alkoxy group (e.g., from ethoxy to methoxy (B1213986) or propoxy) would have a minor impact on the electronic properties of the aromatic ring but could influence physical properties like solubility and lipophilicity.
Propanol Side Chain: The secondary alcohol of the propanol side chain is a key reactive site. It can undergo oxidation to form the corresponding ketone, 1-(4-ethoxyphenyl)-2-propanone. The reactivity of this hydroxyl group can be influenced by steric hindrance from modifications elsewhere in the molecule.
Structure-Activity Relationships in In Vitro Biological Assays
SAR studies are crucial for optimizing the biological activity of a lead compound. For arylpropanol derivatives, in vitro assays are used to determine how structural changes affect their interaction with biological targets, such as enzymes or receptors.
The type and position of substituents on the aromatic ring are critical determinants of biological activity. Studies on related structures, such as 2-phenoxybenzamides, demonstrate that even small changes can lead to significant differences in potency.
For example, in a series of antiplasmodial 2-phenoxybenzamide derivatives, the presence and nature of a substituent on a phenoxy ring had a notable impact on the half-maximal inhibitory concentration (IC₅₀).
A 4-fluorophenoxy substituent resulted in a compound with good activity (PfNF54 IC₅₀ = 0.4134 µM).
Replacing this with a simple phenoxy group (hydrogen atom instead of fluorine) led to a moderate decrease in activity (PfNF54 IC₅₀ = 3.738 µM).
Substitution with a 4-acetamidophenoxy group also decreased activity relative to the fluoro-substituted analogue (PfNF54 IC₅₀ = 1.146 µM).
These findings indicate that specific electronic properties (like the electronegativity of fluorine) and the potential for hydrogen bonding can be favorable for biological activity in that particular compound series.
Interactive Table: Example of Aromatic Substituent Effects on In Vitro Activity of 2-Phenoxybenzamide Analogues
| Compound Analogue | Aromatic Substituent at position 4 | IC₅₀ (µM) against P. falciparum NF54 |
|---|---|---|
| Analogue 1 | -F (Fluoro) | 0.4134 |
| Analogue 2 | -H (Hydrogen) | 3.738 |
| Analogue 3 | -NHCOCH₃ (Acetamido) | 1.146 |
The this compound molecule contains a chiral center at the second carbon of the propanol chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(4-ethoxyphenyl)-2-propanol and (S)-1-(4-ethoxyphenyl)-2-propanol.
Stereochemistry is a pivotal factor in biological activity because biological systems, including enzymes and receptors, are themselves chiral. libretexts.org The three-dimensional arrangement of atoms can dramatically affect how a molecule binds to its target. nih.govnih.gov
Differential Binding: One enantiomer may fit perfectly into the binding site of a protein, leading to a desired biological effect, while the other enantiomer may bind weakly or not at all. libretexts.org In some cases, the "inactive" enantiomer can even cause unwanted or toxic effects. ankara.edu.tr
Metabolic Differences: The enzymes responsible for metabolism can also exhibit stereoselectivity, processing one enantiomer more rapidly than the other.
Relevance in Analogues: The significance of chirality is well-documented for many drugs. For instance, only the (S)-enantiomer of the painkiller ibuprofen is effective at inhibiting the prostaglandin H₂ synthase enzyme. libretexts.org Similarly, for arylpropanolamine compounds, the stereochemistry is often a critical determinant of their pharmacological activity. It is therefore expected that the (R) and (S) enantiomers of this compound would exhibit different biological activities and metabolic profiles.
Comparative Analysis with Related Arylpropanol Compounds
Analyzing this compound in the context of its structural relatives highlights the importance of specific molecular features.
1-(4-Methoxyphenyl)-2-propanol: This is the closest homologue, differing only by a methylene (B1212753) unit in the alkoxy group. The methoxy group is slightly less lipophilic than the ethoxy group, which could subtly influence pharmacokinetic properties like membrane permeability and metabolism. The electronic effects of methoxy and ethoxy groups on the aromatic ring are very similar, suggesting they would have comparable chemical reactivity in aromatic substitution reactions.
1-Phenyl-2-propanol (B48451): As the parent structure lacking the 4-ethoxy group, this compound is significantly less polar. The absence of the electron-donating ethoxy group makes its aromatic ring less activated towards electrophilic substitution. The ethoxy group often serves as a key interaction point in biological systems (e.g., through hydrogen bond acceptance), so its absence in 1-phenyl-2-propanol would likely result in a profoundly different biological activity profile. chemicalbook.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
